(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Description
(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H21BrN2O3 and its molecular weight is 429.314. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Analysis and Crystal Packing
- Bruton's Tyrosine Kinase Inhibitors : Compounds with similar structural features, such as 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide and its analogs, have been studied for their inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell development. The crystal structures of these compounds reveal insights into their hydrogen-bonding networks and crystal packing, which are crucial for their inhibitory activity (Ghosh et al., 2000).
Chemical Synthesis and Reactivity
Anticonvulsant Enaminone Synthesis : The structure and energetically preferred conformation of potent anticonvulsant enaminones have been established through X-ray crystallography and theoretical calculations. Such studies are pivotal for designing new anticonvulsant agents with improved efficacy (Edafiogho et al., 2003).
Orally Active CCR5 Antagonist Development : A practical synthesis method for an orally active CCR5 antagonist demonstrates the importance of specific structural features for biological activity. This research contributes to the development of novel therapeutic agents targeting CCR5, a critical receptor in HIV infection and other diseases (Ikemoto et al., 2005).
Application in Material Science
- Polybenzoxazine Synthesis Using Renewable Phloretic Acid : The use of renewable phloretic acid as an alternative to phenol for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation is a novel approach in material science. This research opens new avenues for creating materials with specific properties, demonstrating the potential of sustainable chemistry in developing advanced materials (Trejo-Machin et al., 2017).
Properties
IUPAC Name |
(E)-3-[2-bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-13-8-14(2)20(15(3)9-13)24-21(26)17(12-23)10-16-4-5-18(11-19(16)22)27-7-6-25/h4-5,8-11,25H,6-7H2,1-3H3,(H,24,26)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIILUBBGCOTBJ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=C(C=C(C=C2)OCCO)Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=C(C=C(C=C2)OCCO)Br)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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